

Technical Guide: Spectroscopic Characterization of N-(2-chlorophenyl)-2-cyanoacetamide

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Compound of Interest

Compound Name: *N*-(2-chlorophenyl)-2-cyanoacetamide

CAS No.: 50982-66-6

Cat. No.: B1595592

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Executive Summary & Chemical Identity

This guide provides a definitive technical framework for the synthesis and structural validation of Nc1ccccc1C#N (CAS: 50982-66-6).

Nc1ccccc1C#N (CAS: 50982-66-6). This compound serves as a critical "push-pull" alkene precursor in the synthesis of fused heterocyclic systems (e.g., quinolines, pyridines) used in non-steroidal anti-inflammatory drug (NSAID) discovery.

The structural integrity of this scaffold relies on the precise installation of the cyanoacetamide tail onto the sterically hindered ortho-chloroaniline moiety.^[1] This guide details the spectroscopic signatures required to distinguish the target product from common impurities such as unreacted amine or bis-acylated byproducts.^[1]

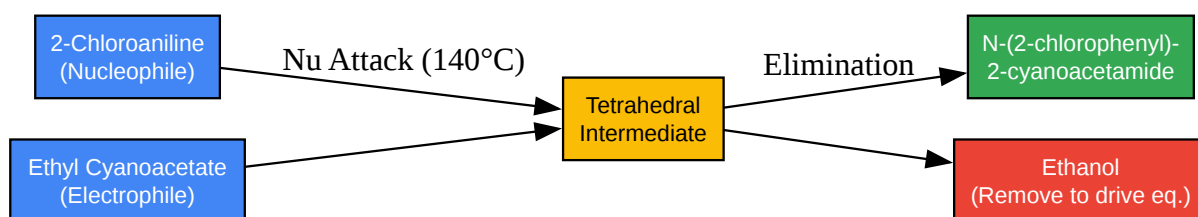
Chemical Profile

Property	Data
IUPAC Name	-(2-chlorophenyl)-2-cyanoacetamide
Molecular Formula	
Molecular Weight	
CAS Number	50982-66-6
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMSO, DMF, MeOH (hot); Insoluble in Water

Synthetic Pathway & Protocol

To understand the spectroscopic data, one must understand the origin of the molecule.[1] The synthesis typically involves the aminolysis of ethyl cyanoacetate by 2-chloroaniline.[1] This reaction is equilibrium-driven and requires the removal of ethanol to proceed to completion.[1]

Reaction Workflow



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Figure 1: Aminolysis pathway. High temperature (fusion) or reflux with a basic catalyst is required to overcome the steric hindrance of the ortho-chlorine.

Step-by-Step Protocol (Self-Validating)

- Stoichiometry: Mix 2-chloroaniline (

-) and ethyl cyanoacetate (, excess drives reaction).
- Reaction: Heat neat at for 2–4 hours.
 - Validation: Monitor the evolution of ethanol vapor.^[1] Reaction is complete when vapor ceases.^[1]
 - Workup: Cool to , add ethanol (), and chill to .
 - Purification: Filter the precipitate. Recrystallize from ethanol/water.^[1]
 - Purity Check: TLC (Ethyl Acetate:Hexane 1:1).^[1] The product (ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">) should be distinct from the aniline (, stains red with Ehrlich's reagent).

Spectroscopic Characterization

This section details the specific signals required to confirm identity.

A. Infrared Spectroscopy (FT-IR)

The IR spectrum provides the quickest confirmation of the functional group transformation (Amine ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">

Amide).

Functional Group	Wavenumber (ngcontent-ng-c1989010908=""_nghost-ng-c3017681703=""class="inline ng-star-inserted">)	Signal Description	Structural Assignment
Amide NH		Medium, Broad	N-H stretching vibration.
Nitrile (CN)		Weak to Medium, Sharp	stretch. Critical diagnostic peak. [1]
Amide I (CO)	ngcontent-ng-c1989010908=""_nghost-ng-c3017681703=""class="inline ng-star-inserted">	Strong	stretch.
Amide II	ngcontent-ng-c1989010908=""_nghost-ng-c3017681703=""class="inline ng-star-inserted">	Strong	N-H bending / C-N stretching.
Aromatic C=C	ngcontent-ng-c1989010908=""_nghost-ng-c3017681703=""class="inline ng-star-inserted">	Medium	Ring skeletal vibrations.

Expert Insight: The nitrile peak at δ 118-122 ppm is often weaker than expected due to the adjacent electron-withdrawing carbonyl group. Do not mistake its low intensity for absence.

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B. Nuclear Magnetic Resonance (NMR)

Solvent: δ 2.5 ppm (Standard for amides).

(Standard for amides).

Shift (<code>ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted"></code> , ppm)	Multiplicity	Integration	Assignment	Mechanistic Logic
9.80 -- 10.0	Singlet (Broad)	1H	NH	Deshielded by the carbonyl and the ortho-Cl effect (H-bonding/sterics).
7.60 -- 7.65	Doublet ()	1H	Ar-H (3)	Proton adjacent to Chlorine (deshielded).
7.45 -- 7.50	Doublet (<code>ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted"></code>)	1H	Ar-H (6)	Proton adjacent to Nitrogen.
7.20 -- 7.40	Multiplet	2H	Ar-H (4,5)	Remaining aromatic protons. [1]
3.95 -- 4.05	Singlet	2H	CH <code>ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-</code>	Active methylene. Key indicator of cyanoacetamide

star-inserted"> moiety.[1][2][3][4]
[5]

Self-Validation Rule: If the singlet at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

integrates to less than 2H relative to the aromatic ring, or appears as a quartet, you likely have unreacted ethyl cyanoacetate (quartet at 4.2 ppm) or condensation byproducts.

C. Mass Spectrometry (MS)

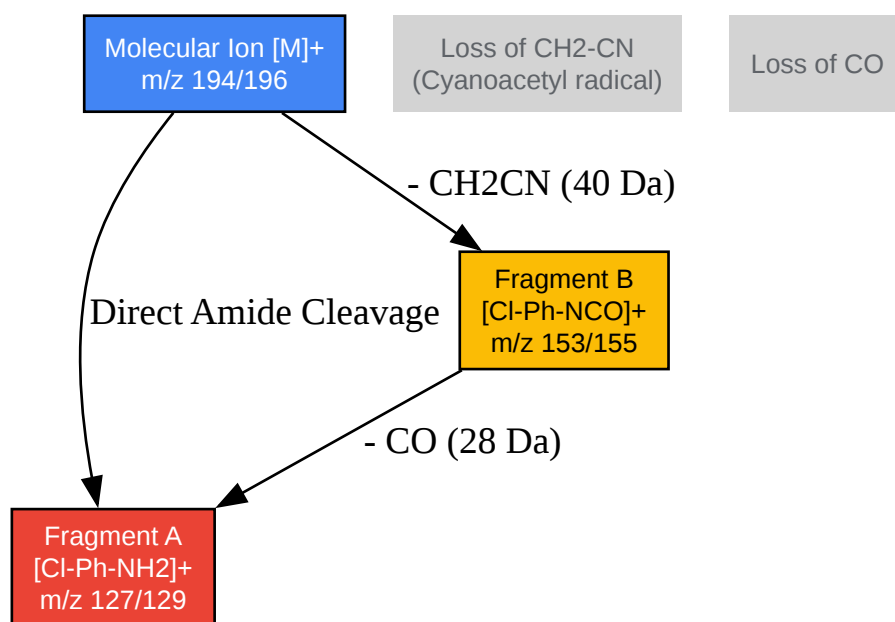
Technique: EI (Electron Impact) or ESI (Electrospray).[1]

Molecular Ion:

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:
- ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
:
- Isotope Pattern: The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

intensity ratio between 194 and 196 is the definitive signature of a monochloro compound.

Fragmentation Pathway (EI):



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Figure 2: Primary fragmentation pathway.[1] The base peak is often the chloroaniline cation (m/z 127) due to the stability of the aromatic amine fragment.

Quality Control & Impurity Profiling

When synthesizing this intermediate for drug development, three specific impurities commonly arise.

Impurity	Detection Method	Characteristic Signal
2-Chloroaniline (Starting Material)	NMR	Broad singlet at (); Shift of aromatic protons upfield.
Ethyl Cyanoacetate (Starting Material)	NMR	Quartet at (), Triplet at ().
Bis-amide (Over-reaction)	MS / TLC	Mass ion or higher oligomers. High melting point. ^[6]

Melting Point Validation: While the para-isomer melts at

, the

-(2-chlorophenyl)-2-cyanoacetamide typically exhibits a lower melting point due to ortho-steric disruption of the crystal lattice.

- Target Range:

(Requires experimental verification per batch; sharp range indicates purity).

References

- Synthetic Methodology

- Corson, B. B., et al. "Cyanoacetamide."^[1] Organic Syntheses, Coll.^[1] Vol. 1, p. 179 (1941).^[1] (General procedure for cyanoacetylation of amines).
- Source:
- Spectroscopic Data Correlation
 - National Institute of Standards and Technology (NIST).^[1] "Mass Spectrum of Acetamide, 2-cyano-N-phenyl-." NIST Chemistry WebBook, SRD 69.^[1] (Reference for unsubstituted fragmentation patterns).
 - Source:^[1]
- Compound Properties (CAS 50982-66-6)
 - PubChem Database.^[1]^[3] "**N-(2-chlorophenyl)-2-cyanoacetamide.**"^[1]^[7] CID 679494.^[1]
 - Source:^[1]

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Sources

- 1. Cyanoacetamide | C₃H₄N₂O | CID 7898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(3-chlorophenyl)-2-cyanoacetamide | C₉H₇ClN₂O | CID 679494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives - Google Patents [patents.google.com]
- 5. Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide [article.sapub.org]
- 6. What is the density and temperature range of nylon 66? [wanhan-plastic.com]

- [7. 50982-66-6 CAS MSDS \(N-\(2-CHLORO-PHENYL\)-2-CYANO-ACETAMIDE\) Melting Point Boiling Point Density CAS Chemical Properties \[chemicalbook.com\]](#)
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